molecular formula C8H8N2O6 B014551 1,2-Dimethoxy-4,5-dinitrobenzene CAS No. 3395-03-7

1,2-Dimethoxy-4,5-dinitrobenzene

Cat. No. B014551
CAS RN: 3395-03-7
M. Wt: 228.16 g/mol
InChI Key: WFDHPWTYKOAFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves strategic reactions that can offer insights into the synthesis of 1,2-Dimethoxy-4,5-dinitrobenzene. For instance, the hydrogenation of ortho- and para-dinitro derivatives of 1,4-dimethoxybenzene under palladium catalysis leads to specific diamines, which are pivotal intermediates in synthesizing various complex molecules (Besset & Morin, 2009). This approach highlights the importance of selective hydrogenation in modifying the functional groups of dimethoxy-dinitrobenzene derivatives.

Molecular Structure Analysis

The molecular structure of 1,2-Dimethoxy-4,5-dinitrobenzene and its derivatives has been a subject of study to understand the spatial arrangement and electronic configuration of these molecules. The crystal structure analysis of related compounds, such as 1,4-dimethoxybenzene derivatives, provides insights into the conformation and bonding within the molecule, which is crucial for predicting reactivity and physical properties (Wang et al., 2008).

Chemical Reactions and Properties

1,2-Dimethoxy-4,5-dinitrobenzene undergoes various chemical reactions that highlight its reactivity and application potential. For example, electrosynthesis methods have been developed to synthesize polymers from dimethoxybenzene derivatives, demonstrating the versatility of these compounds in polymer chemistry (Martínez et al., 1998). Furthermore, the facile oxidation of fused dimethoxybenzenes to quinones illustrates the chemical reactivity of these compounds and their potential in synthetic chemistry (Kim et al., 2001).

Physical Properties Analysis

The physical properties of 1,2-Dimethoxy-4,5-dinitrobenzene, such as solubility, melting point, and density, are essential for its handling and application in various fields. Studies on the molecular structure of dimethoxybenzene derivatives by gas-phase electron diffraction and quantum chemical calculations provide a detailed understanding of the physical properties of these compounds (Dorofeeva et al., 2010).

Chemical Properties Analysis

The chemical properties of 1,2-Dimethoxy-4,5-dinitrobenzene, such as acidity, basicity, and reactivity towards various reagents, are crucial for its utilization in chemical syntheses. The regioselectivity in the nitration of dialkoxybenzenes provides insight into the chemical behavior of 1,2-Dimethoxy-4,5-dinitrobenzene and its derivatives, showcasing the potential for targeted synthesis of complex molecules (Shopsowitz et al., 2011).

Scientific Research Applications

  • Tayama et al. (2012) introduced 1,2-dimethoxy-4,5-dimethylene as a new protecting group for acyclic amino acid derivatives prepared by Stevens rearrangement, highlighting its ease of introduction and removal, making it a useful method for preparing such derivatives (Tayama et al., 2012).

  • Besset and Morin (2009) demonstrated the successful synthesis of 3,6-dimethoxybenzene-1,2-diamine and 4,7-dimethoxy-2-methyl-1H-benzimidazole, crucial building blocks for imidazobenzo(hydro)quinones, using palladium catalysis (Besset & Morin, 2009).

  • McLellan and Thornalley (1992) discussed the synthesis of 1,2-diamino-4,5-dimethoxybenzene, 6,7-dimethoxy-2-methylquinoxaline, and 6,7-dimethoxy-2,3-dimethylquinoxaline for use in a liquid chromatographic fluorimetric assay of methylglyoxal (McLellan & Thornalley, 1992).

  • Zhimin (2003) presented a method for producing 1,2-diamino-4,5-dimethoxybenzene, a medical intermediate molecule used in psychotic and schizophrenic psychosis treatment (Zhimin, 2003).

Safety and Hazards

1,2-Dimethoxy-4,5-dinitrobenzene is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1,2-dimethoxy-4,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDHPWTYKOAFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278794
Record name 1,2-Dimethoxy-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethoxy-4,5-dinitrobenzene

CAS RN

3395-03-7
Record name 3395-03-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3395-03-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3395-03-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dimethoxy-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimethoxy-4,5-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
1,2-Dimethoxy-4,5-dinitrobenzene
Reactant of Route 3
Reactant of Route 3
1,2-Dimethoxy-4,5-dinitrobenzene
Reactant of Route 4
1,2-Dimethoxy-4,5-dinitrobenzene
Reactant of Route 5
Reactant of Route 5
1,2-Dimethoxy-4,5-dinitrobenzene
Reactant of Route 6
1,2-Dimethoxy-4,5-dinitrobenzene

Q & A

Q1: How does 1,2-Dimethoxy-4,5-dinitrobenzene interact with its target and what are the downstream effects?

A1: The research paper demonstrates that 1,2-Dimethoxy-4,5-dinitrobenzene activates the antioxidant response element (ARE) pathway. [] It achieves this by upregulating the expression of Nrf2 and promoting its translocation into the nucleus. [] This translocation then leads to the activation of ARE and the subsequent upregulation of downstream genes. [] Some of these genes include NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO1), both of which play crucial roles in antioxidant defense and reducing oxidative stress within cells. [] The increased expression of these enzymes ultimately contributes to the compound's potential for cancer chemoprevention. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.